molecular formula C10H22O3 B14343400 2,2-Dimethoxyoctan-3-OL CAS No. 104681-93-8

2,2-Dimethoxyoctan-3-OL

Cat. No.: B14343400
CAS No.: 104681-93-8
M. Wt: 190.28 g/mol
InChI Key: VBLCIZNMDZYCOH-UHFFFAOYSA-N
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Description

2,2-Dimethoxyoctan-3-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to the third carbon of an octane chain, with two methoxy groups (-OCH3) attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxyoctan-3-OL can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxypropane with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,2-dimethoxypropane and an alkyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: The base deprotonates the hydroxyl group of 2,2-dimethoxypropane, generating a nucleophile that attacks the alkyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyoctan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

2,2-Dimethoxyoctan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxyoctan-3-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy groups may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: A related compound with similar methoxy groups but a shorter carbon chain.

    2,2-Dimethoxybutane: Another similar compound with a different carbon chain length.

Uniqueness

2,2-Dimethoxyoctan-3-OL is unique due to its specific carbon chain length and the presence of both hydroxyl and methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

104681-93-8

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

2,2-dimethoxyoctan-3-ol

InChI

InChI=1S/C10H22O3/c1-5-6-7-8-9(11)10(2,12-3)13-4/h9,11H,5-8H2,1-4H3

InChI Key

VBLCIZNMDZYCOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)(OC)OC)O

Origin of Product

United States

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